[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Overview
Description
[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with the 4-chloro-2-nitrophenyl group and the 2,4-dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amines: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin synthesis .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine Derivatives: These compounds share a similar piperazine core and have been studied for their enzyme inhibitory activities.
Phenoxy Acetamide Derivatives: These compounds have similar pharmacological profiles and are used in medicinal chemistry.
Uniqueness
What sets [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone apart is its dual substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity and potential for multiple applications in various fields.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3O3/c18-11-1-3-13(14(20)9-11)17(24)22-7-5-21(6-8-22)15-4-2-12(19)10-16(15)23(25)26/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGTHFNJXBJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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